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molecular formula C6H6BrNO B1282133 5-Bromo-1-methylpyridin-2(1H)-one CAS No. 81971-39-3

5-Bromo-1-methylpyridin-2(1H)-one

Cat. No. B1282133
M. Wt: 188.02 g/mol
InChI Key: HHVFVHIUOMMWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

5-Bromo-1-methylpyridin-2(1H)-one (400 mg, 2.17 mmol), tricyclohexylphosphine (72 mg, 0.26 mmol), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi-1,3,2-dioxaborolane (540 mg, 2.17 mmol), potassium acetate (522 mg, 5.32 mmol) and Pd2(dba)3 (97 mg, 0.11 mmol) were added to a flask. The flask was evacuated and purged with argon three times. Fully degassed dioxane (9.5 mL) was added and the reaction was sealed and heated at 90° C. overnight. The mixture was then cooled to room temperature, filtered over a thin layer of celite, eluting with dichloromethane. The majority of the dichloromethane was evaporated under reduced pressure and hexane was added until a precipitate formed. The slurry was filtered and the filtrate was concentrated. The resulting residue was dissolved in dioxane, 10 equivalents of 1 N hydrochloric acid were added, and the mixture was stirred overnight. Removal of the solvent under reduced pressure and purification of the resulting residue via reverse phase HPLC (10-100% acetonitrile/water+0.05% TFA modifier) afforded the title compound.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
522 mg
Type
reactant
Reaction Step One
Quantity
97 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.CC1(C)C(C)(C)[O:33][B:32](B2OC(C)(C)C(C)(C)O2)[O:31]1.C([O-])(=O)C.[K+].Cl>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:8][N:6]1[C:5](=[O:9])[CH:4]=[CH:3][C:2]([B:32]([OH:33])[OH:31])=[CH:7]1 |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC=1C=CC(N(C1)C)=O
Name
Quantity
72 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
540 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
Name
potassium acetate
Quantity
522 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
97 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
purged with argon three times
ADDITION
Type
ADDITION
Details
Fully degassed dioxane (9.5 mL) was added
CUSTOM
Type
CUSTOM
Details
the reaction was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered over a thin layer of celite,
WASH
Type
WASH
Details
eluting with dichloromethane
CUSTOM
Type
CUSTOM
Details
The majority of the dichloromethane was evaporated under reduced pressure and hexane
ADDITION
Type
ADDITION
Details
was added until a precipitate
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in dioxane
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification of the resulting residue via reverse phase HPLC (10-100% acetonitrile/water+0.05% TFA modifier)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C=C(C=CC1=O)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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